molecular formula C22H25BrN4O2 B3170828 Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate CAS No. 946385-54-2

Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate

Cat. No.: B3170828
CAS No.: 946385-54-2
M. Wt: 457.4 g/mol
InChI Key: VYWMADDJICXGSA-UHFFFAOYSA-N
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Description

Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate is a complex organic compound that features a diazepane ring, a cyanopyridine moiety, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.

    Introduction of the Cyanopyridine Moiety: This step involves the formation of a cyanopyridine ring, which can be achieved through a series of reactions starting from pyridine derivatives.

    Attachment of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.

    Final Coupling: The final step involves coupling the diazepane ring with the cyanopyridine and bromophenyl groups under specific conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring or the bromophenyl group.

    Reduction: Reduction reactions can target the cyanopyridine moiety, potentially converting the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The diazepane ring and cyanopyridine moiety are likely involved in binding interactions, while the bromophenyl group may enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[6-(4-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate
  • Tert-butyl 4-[6-(3-chlorophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate
  • Tert-butyl 4-[6-(3-bromophenyl)-3-aminopyridin-2-yl]-1,4-diazepane-1-carboxylate

Uniqueness

The uniqueness of Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential for further functionalization compared to similar compounds.

Properties

IUPAC Name

tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4O2/c1-22(2,3)29-21(28)27-11-5-10-26(12-13-27)20-17(15-24)8-9-19(25-20)16-6-4-7-18(23)14-16/h4,6-9,14H,5,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWMADDJICXGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CC(=CC=C3)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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